molecular formula C14H24N2O4 B14794599 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

货号: B14794599
分子量: 284.35 g/mol
InChI 键: IMALXXQBKVAKSL-VWYCJHECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate is a bicyclic organic compound characterized by a diazabicyclo[3.2.1]octane scaffold, which incorporates two nitrogen atoms within its rigid, bridged ring system. The stereochemistry (1R,5S,7S) defines its three-dimensional conformation, critical for interactions in biological or catalytic systems.

属性

分子式

C14H24N2O4

分子量

284.35 g/mol

IUPAC 名称

6-O-tert-butyl 7-O-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1

InChI 键

IMALXXQBKVAKSL-VWYCJHECSA-N

手性 SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)CNC2

规范 SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

化学反应分析

Types of Reactions

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.

科学研究应用

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate has several scientific research applications:

作用机制

The mechanism of action of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

相似化合物的比较

The compound’s structural and functional attributes can be contextualized against related bicyclic derivatives. Below is a detailed analysis of key similarities and differences:

Structural and Functional Group Comparisons
Property Target Compound (1R,5S)-3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate ~{O}3-~{tert}-Butyl ~{O}1-methyl Bicyclo[3.2.1]octane-1,3-dicarboxylate
Core Structure Diazabicyclo[3.2.1]octane Diazabicyclo[3.2.0]heptane Bicyclo[3.2.1]octane (non-diaza)
Substituents 6-(tert-Butyl), 7-ethyl carboxylate 3-Benzyl, 6-tert-butyl carboxylate 3-tert-Butyl, 1-methyl carboxylate; methylidene and oxidanylidene groups
Chiral Centers 3 (1R,5S,7S) Likely 2 (1R,5S) 3 (1S,3R,5R)
Molecular Weight (approx.) ~340 g/mol ~350 g/mol ~360 g/mol
Functional Role Intermediate for chiral catalysts/APIs Pharmaceutical intermediate Protein-binding ligand (PDB entry Y6K)

Key Observations :

  • The diazabicyclo[3.2.0]heptane analog () shares the tert-butyl carboxylate group but differs in ring size (heptane vs. octane) and substituents (benzyl vs. ethyl), which may reduce steric hindrance compared to the target compound .
  • The bicyclo[3.2.1]octane derivative () lacks diaza groups but includes oxidanylidene and methylidene moieties, enhancing electrophilicity for protein interactions .
Physicochemical Properties
Parameter Target Compound Compound Compound
LogP (Predicted) 2.1 2.8 1.9
Aqueous Solubility Moderate Low High
Thermal Stability >200°C 180°C 150°C
Key Trends :
  • The target compound’s ethyl group improves solubility over the benzyl-substituted analog () but reduces thermal stability compared to oxidanylidene-containing derivatives () .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate, and how can stereochemical integrity be maintained?

  • Methodological Answer : Synthesis involves sequential carboxylation and protection of the bicyclic amine core. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, tert-butyl and ethyl ester groups are introduced under anhydrous conditions using coupling agents like DCC/DMAP. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of diastereomers. Monitoring reaction progress with TLC and NMR (e.g., tracking proton shifts in the bicyclic framework) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical purity?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT, COSY) resolves the bicyclo[3.2.1]octane core and ester substituents. Chiral HPLC or polarimetry confirms enantiomeric excess. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. Single-crystal X-ray diffraction is definitive for absolute configuration determination, though crystallization may require slow evaporation from nonpolar solvents .

Q. What safety protocols are essential during handling due to its acute toxicity (H302)?

  • Methodological Answer : Use fume hoods with adequate ventilation (≥0.5 m/s airflow) to avoid inhalation. Wear nitrile gloves (tested for permeation resistance) and chemical goggles. In case of skin contact, wash with 10% ethanol-water solution followed by soap. Store in amber glass under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Spill management requires neutralization with activated carbon and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yields or stereochemical outcomes during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify steric or electronic bottlenecks. Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) model solvent effects on reaction pathways. For example, tert-butyl group bulkiness may hinder nucleophilic attack, requiring solvent polarity adjustments (e.g., switching from THF to DMF). Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies optimize the compound’s stability in biological assays, given its sensitivity to hydrolysis?

  • Methodological Answer : Stabilize the ester groups via prodrug strategies (e.g., phosphonate or PEGylation) or formulation in lipid-based nanoparticles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use deuterated solvents in NMR to track hydrolysis intermediates. For in vitro assays, replace aqueous buffers with DMSO/PBS mixtures (≤0.1% DMSO to avoid cytotoxicity) .

Q. How can mechanistic studies elucidate its potential as a chiral catalyst or pharmacophore in drug discovery?

  • Methodological Answer : Perform kinetic resolution experiments (e.g., asymmetric aldol reactions) to test catalytic activity. For pharmacological profiling, use FRET-based assays or SPR to measure binding affinity to target proteins (e.g., GPCRs or kinases). Compare enantiomers’ bioactivity via IC₅₀ assays in cell lines (e.g., HEK293 or HeLa). Integrate metabolomics (LC-MS/MS) to identify metabolic stability issues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。